molecular formula C15H27NO3 B15239068 tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate

tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate

Cat. No.: B15239068
M. Wt: 269.38 g/mol
InChI Key: YENUXMRJCTVILI-FRRDWIJNSA-N
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Description

tert-Butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a methoxy-substituted butenyl chain. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a tert-butyl ester precursor. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the tert-butyl ester group . The reaction conditions often include the use of a metal-free environment to ensure the smooth progression of the reaction.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation and lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within cells. The specific molecular targets and pathways depend on the context of its use. For example, in oxidation reactions, the compound acts as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate include other tert-butyl esters and pyrrolidine derivatives. Examples include:

  • tert-Butyl acetate
  • tert-Butylamine
  • Pyrrolidine-1-carboxylate derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a tert-butyl group, a pyrrolidine ring, and a methoxy-substituted butenyl chain. These features confer unique reactivity and properties to the compound, making it valuable in various applications .

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-7-11(2)13(18-6)12-9-8-10-16(12)14(17)19-15(3,4)5/h7,11-13H,1,8-10H2,2-6H3/t11-,12+,13-/m1/s1

InChI Key

YENUXMRJCTVILI-FRRDWIJNSA-N

Isomeric SMILES

C[C@H](C=C)[C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC

Canonical SMILES

CC(C=C)C(C1CCCN1C(=O)OC(C)(C)C)OC

Origin of Product

United States

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